
2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as CP-456,773, is a potent and selective antagonist of the oxytocin receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including autism, schizophrenia, and anxiety disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Intramolecular Cyclization for Pyrrolidin-2-ones Synthesis : Galeazzi et al. (1996) discussed a method involving the oxidative cyclisation of acetamides to produce 1,3,4-trisubstituted pyrrolidin-2-ones, which are crucial for synthesizing biologically active amino acids containing the pyrrolidine ring in pure enantiomeric forms. This process indicates the compound's relevance in synthesizing complex organic structures, potentially useful in drug development (Galeazzi, Mobbili, & Orena, 1996).
Palladium-Catalyzed Cyclization to Pyrrolidin-2-ones : Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method to synthesize 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's utility in forming gamma-lactams through a 5-exo-trig ring closure. This indicates its potential in synthesizing cyclic compounds with high diastereoselection, relevant in medicinal chemistry (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Biological Activities and Pharmacological Applications
Opioid Receptor Antagonism : Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting the compound's selectivity and potential in treating depression and addiction disorders. This suggests the structural framework of the compound may lend itself to modifications aimed at targeting specific receptors (Grimwood et al., 2011).
Muscarinic Receptor Antagonism : Mitsuya et al. (2000) explored a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides for their selectivity and potency as M(3) receptor antagonists, indicating potential applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Anticancer Properties
- Anticancer Activity of Oxadiazole Derivatives : Vinayak et al. (2014) synthesized novel oxadiazole derivatives showing cytotoxicity against PANC-1, HepG2, and MCF7 cell lines, suggesting the potential for structural analogs of the compound to exhibit anticancer properties (Vinayak, Sudha, Lalita, & Kumar, 2014).
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-23-16-9-8-13(11-15(16)20-10-4-7-18(20)22)19-17(21)12-24-14-5-2-3-6-14/h8-9,11,14H,2-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJFDDUSFLCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2CCCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

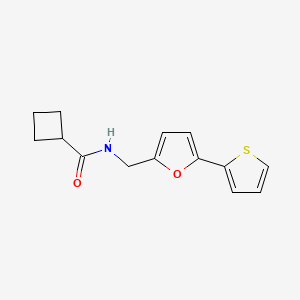
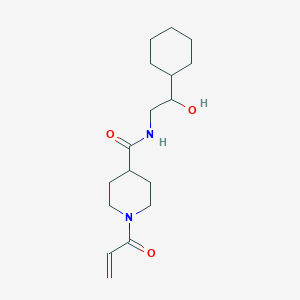
![3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide](/img/structure/B2683532.png)
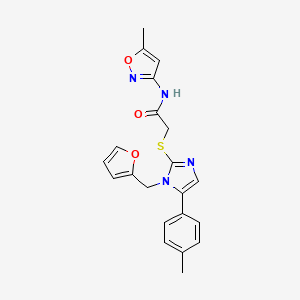
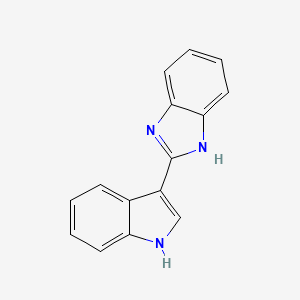
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)
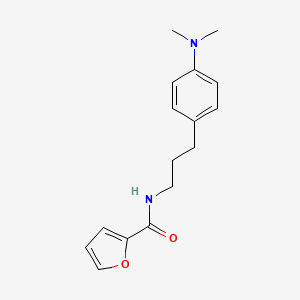
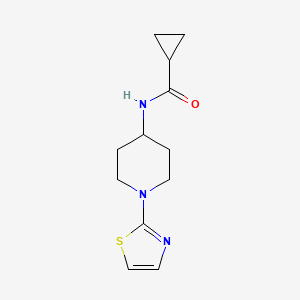
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2683540.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
